N-Methyltaxol C

Übersicht

Beschreibung

Synthesis Analysis

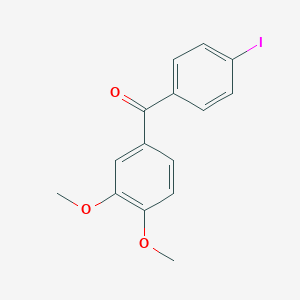

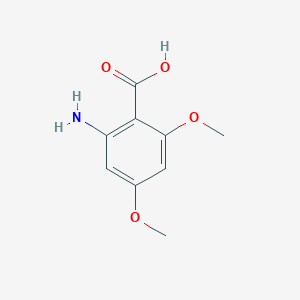

The synthesis of N-Methyltaxol C involves the selective methylation of the C3' amide of taxanes. This process begins with the sequential silylation of Taxol C at the 2', 7, and 1-hydroxyl groups, followed by a reaction with potassium tert-butoxide and methyl iodide to afford N-methylated derivatives. Finally, the removal of silyl protecting groups yields N-Methyltaxol C and N-methylpaclitaxel (Santhapuram et al., 2008).

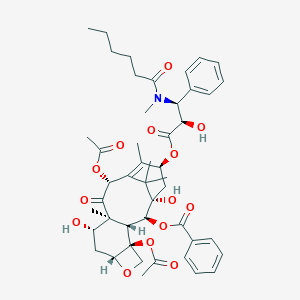

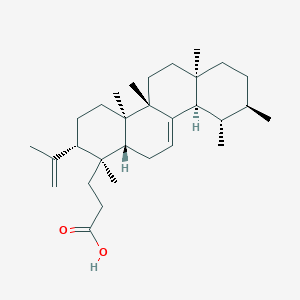

Molecular Structure Analysis

The molecular structure of N-Methyltaxol C, determined through methods such as gas electron diffraction, reveals specific bond distances and angles that are crucial for its biological activity. These structural details help in understanding the interactions of N-Methyltaxol C with biological targets (Kitano, Fukuyama, & Kuchitsu, 1973).

Chemical Reactions and Properties

N-Methyltaxol C undergoes various chemical reactions due to its functional groups. Techniques like palladium-catalyzed C-H activation and copper-catalyzed C-C coupling reactions are examples of methodologies that could potentially modify N-Methyltaxol C for further applications (Anas, Cordi, & Kagan, 2011).

Wissenschaftliche Forschungsanwendungen

Inhibition of Autotaxin : N-Methyltaxol C is identified as a novel pyrazine derivative that may be used as an autotaxin inhibitor for treating inflammatory airway or fibrotic diseases. This suggests its potential role in therapeutic interventions for these conditions (Sabnis, 2021).

Pharmacological Properties : N-Methyltaxol C and its counterpart N-methylpaclitaxel are researched for their pharmacological properties. These substances are of interest due to their potential impact on scientific research concerning drug development and disease treatment (Santhapuram et al., 2008).

Medicinal Chemistry Tool : N-Methyltaxol C is considered an attractive tool in medicinal chemistry due to its ability to directly couple N-methylmorpholine with an unfunctionalized pyridazine in good yield and selectivity. This makes it valuable for the synthesis of complex molecules in pharmaceutical research (Douglas et al., 2014).

PET Tracer for CXCR4 Receptor : N-[(11)C]methyl-AMD3465 is a new PET tracer for CXCR4 receptor expression, aiding in noninvasive monitoring of CXCR4 expression in tumor models. This is crucial for understanding the role of CXCR4 in disease processes and evaluating the effectiveness of therapeutic interventions (Hartimath et al., 2014).

N-Methylation Processes : The process of N-methylation of amines and imines, where N-Methyltaxol C may play a role, is widely utilized in both laboratory research and industrial applications. The specific type of catalyst, reaction conditions, and substrate scope is determined by the C1 carbon source used in this process (Yan et al., 2020).

Cardiac Research : Studies have explored the effects of Paclitaxel and N-methyltaxol C on the heart, noting that they induce conduction arrhythmias and reduce coronary flow in the isolated heart, but produce a positive inotropic effect in papillary muscle. This contributes to our understanding of how these compounds interact with cardiac tissues and their potential therapeutic or adverse effects (Alloatti et al., 1998).

Zukünftige Richtungen

The future directions of N-Methyltaxol C research could involve further exploration of its biological activity and potential applications in medicine. The compound’s ability to induce conduction arrhythmias and reduce coronary flow and left ventricular systolic pressure in the isolated heart suggests potential applications in cardiovascular research .

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[hexanoyl(methyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H59NO14/c1-9-10-13-22-34(52)48(8)36(29-18-14-11-15-19-29)37(53)43(56)60-31-24-47(57)41(61-42(55)30-20-16-12-17-21-30)39-45(7,32(51)23-33-46(39,25-58-33)62-28(4)50)40(54)38(59-27(3)49)35(26(31)2)44(47,5)6/h11-12,14-21,31-33,36-39,41,51,53,57H,9-10,13,22-25H2,1-8H3/t31-,32-,33+,36-,37+,38+,39-,41-,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTMOSWWGSCCPR-AMMYIWEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N(C)C(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N(C)[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H59NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347701 | |

| Record name | N-Methyltaxol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyltaxol C | |

CAS RN |

153083-53-5 | |

| Record name | N-Methyltaxol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153083-53-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methyltaxol C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR4XZ25D5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural difference between N-Methyltaxol C and Paclitaxel?

A2: N-Methyltaxol C is a derivative of Paclitaxel where the C3' amide group of Paclitaxel is specifically methylated. [] This modification is achieved through a multi-step synthesis process involving silylation of other hydroxyl groups for protection, followed by reaction with potassium tert-butoxide and methyl iodide. []

Q2: Has N-Methyltaxol C been isolated from natural sources?

A3: Yes, N-Methyltaxol C has been isolated and identified as a chemical constituent from the plant Taxus chinensis var. mairei. [] This discovery marked the first reported instance of finding N-Methyltaxol C in this particular plant variety. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)